molecular formula C20H19NO6 B12605221 3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid CAS No. 649774-05-0

3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid

Cat. No.: B12605221
CAS No.: 649774-05-0
M. Wt: 369.4 g/mol
InChI Key: FEAJSLWNDFRQKO-UHFFFAOYSA-N
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Description

3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core with an ethoxy-oxopropenyl group and a phenoxyacetamido substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxy-oxopropenyl Group: This step involves the reaction of ethyl acetoacetate with a suitable aldehyde under basic conditions to form the ethoxy-oxopropenyl group.

    Attachment to the Phenoxy Group: The ethoxy-oxopropenyl group is then attached to a phenol derivative through an etherification reaction.

    Formation of the Acetamido Group: The phenoxy compound is reacted with chloroacetyl chloride to form the phenoxyacetamido intermediate.

    Coupling with Benzoic Acid: Finally, the phenoxyacetamido intermediate is coupled with a benzoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy-oxopropenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy and acetamido groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy-oxopropenyl group may interact with enzymes or receptors, modulating their activity. The phenoxyacetamido group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid: An intermediate of Lusutrombopag, a thrombopoietin receptor agonist.

    (E)-1-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-(4-nitrophenyl)-2,5-dihydro-1H-benzo[b][1,4]diazepine-3-carboxylate: A compound with a similar ethoxy-oxopropenyl group but different core structure.

Uniqueness

3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

649774-05-0

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

3-[[2-[4-(3-ethoxy-3-oxoprop-1-enyl)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C20H19NO6/c1-2-26-19(23)11-8-14-6-9-17(10-7-14)27-13-18(22)21-16-5-3-4-15(12-16)20(24)25/h3-12H,2,13H2,1H3,(H,21,22)(H,24,25)

InChI Key

FEAJSLWNDFRQKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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